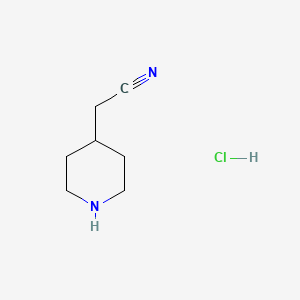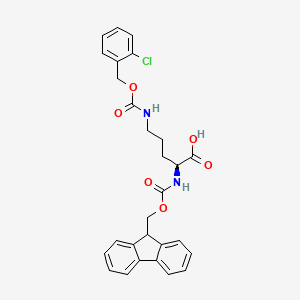
Fmoc-Orn(2-Cl-Z)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-Orn(2-Cl-Z)-OH” is a chemical compound with the molecular formula C28H27ClN2O6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Fmoc-Orn(2-Cl-Z)-OH” is represented by the formula C28H27ClN2O6 . Its average mass is 522.977 Da and its monoisotopic mass is 522.155762 Da .Physical And Chemical Properties Analysis
“Fmoc-Orn(2-Cl-Z)-OH” has a molecular weight of 522.982 . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the resources I found.科学的研究の応用
Peptide Synthesis and Structure Formation
Fmoc-Orn(2-Cl-Z)-OH plays a crucial role in peptide synthesis, particularly in the formation of β-sheet structures. Research by Nowick et al. (2002) introduced a unique amino acid, Orn(i-PrCO-Hao), which can be incorporated into peptides to make them fold into β-sheet-like structures. This amino acid consists of an ornithine residue with the β-strand-mimicking amino acid Hao attached to its side chain. When Orn(i-PrCO-Hao) is incorporated into a peptide, the Hao group hydrogen bonds to the subsequent residues to form a β-sheet-like structure. The Fmoc derivative of this amino acid, Fmoc-Orn(i-PrCO-Hao)-OH, behaves like a regular amino acid in peptide synthesis and was incorporated into peptides through standard automated Fmoc solid-phase peptide synthesis. This research demonstrates the potential of Fmoc-Orn(2-Cl-Z)-OH derivatives in inducing specific structural conformations in peptides, which is essential for studying peptide interactions and designing peptide-based materials (Nowick et al., 2002).
Antibacterial and Anti-inflammatory Applications
The rapid advancement of peptide- and amino-acid-based nanotechnology offers new approaches for the development of biomedical materials. Research on the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks highlights promising advancements in this field. These nanoassemblies inhibit and hinder bacterial growth and viability without being cytotoxic toward mammalian cell lines. Importantly, the integration of these nanoassemblies does not affect the mechanical and optical properties of the materials, due to the low dosage required to confer antibacterial activity. This approach serves as a basis for further design and development of enhanced composite materials for biomedical applications, showcasing the potential of Fmoc-Orn(2-Cl-Z)-OH derivatives in the development of new antibacterial and anti-inflammatory materials (Schnaider et al., 2019).
Hydrogel Formation and Stabilization of Silver Nanoclusters
Fmoc-protected amino acids, such as Fmoc-Phe-OH, form efficient, stable, and transparent hydrogels, which have been utilized to prepare and stabilize fluorescent few-atom silver nanoclusters. In this innovative application, silver ions are complexed with the carboxylate group of the Fmoc-Phe-OH gelator and reduced spontaneously in the presence of sunlight at physiological pH, forming silver nanoclusters stabilized within the hydrogel matrix. These clusters exhibit interesting fluorescent properties and are stable for up to four months, indicating the potential of Fmoc-Orn(2-Cl-Z)-OH derivatives in creating functional hydrogels with embedded metallic nanoclusters for various applications, including biosensing and catalysis (Roy & Banerjee, 2011).
Safety And Hazards
特性
IUPAC Name |
(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOOYINJZPDDP-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Orn(2-Cl-Z)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

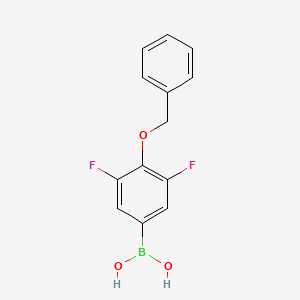
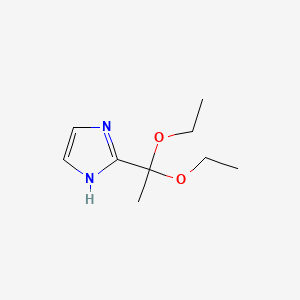
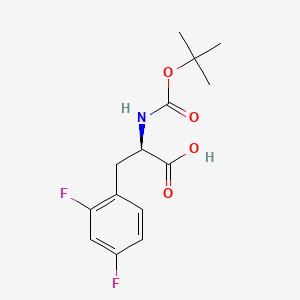
![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)
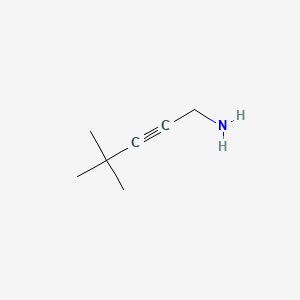
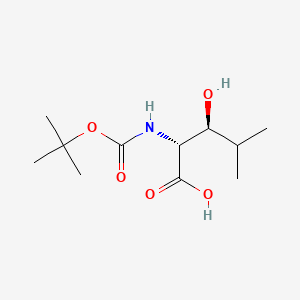
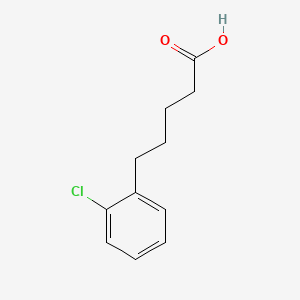
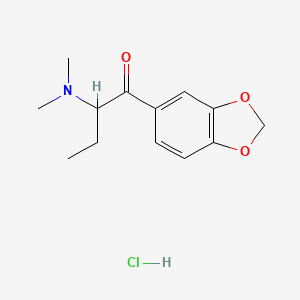
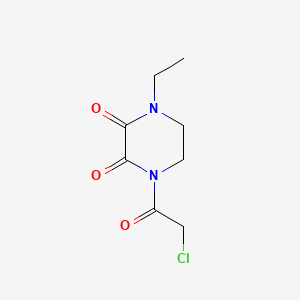
![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)
![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)

